molecular formula C7H12O3 B14397270 5-Hydroxy-4-(propan-2-yl)oxolan-2-one CAS No. 89359-09-1

5-Hydroxy-4-(propan-2-yl)oxolan-2-one

Cat. No.: B14397270
CAS No.: 89359-09-1
M. Wt: 144.17 g/mol
InChI Key: QLSPBXMWOVTOTF-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(propan-2-yl)oxolan-2-one: is a chemical compound with a molecular formula of C7H12O3 It is a derivative of oxolanone, characterized by the presence of a hydroxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydroxy acid derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted oxolanone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research may focus on their use as intermediates in the synthesis of pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy group and the oxolanone ring play crucial roles in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

    4-Hydroxy-2-oxolanone: Similar structure but lacks the isopropyl group.

    5-Methyl-4-hydroxy-2-oxolanone: Similar structure with a methyl group instead of an isopropyl group.

    5-Hydroxy-4-(methyl)oxolan-2-one: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is unique due to the presence of both a hydroxy group and an isopropyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89359-09-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-hydroxy-4-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5,7,9H,3H2,1-2H3

InChI Key

QLSPBXMWOVTOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)OC1O

Origin of Product

United States

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